1,1,2-Trichloro-4-methyl-1-pentene

Structural Elucidation Quality Control Regioisomer Differentiation

1,1,2-Trichloro-4-methyl-1-pentene (CAS 108562-63-6) is a chlorinated alkene featuring a pentene backbone with three chlorine substituents at positions 1, 1, and 2, and a methyl group at position 4. With a molecular formula of C₆H₉Cl₃, a molecular weight of approximately 187.49 g/mol, and a calculated LogP of 3.92 , this compound is a moderately lipophilic, electron-deficient olefin.

Molecular Formula C6H9Cl3
Molecular Weight 187.5 g/mol
CAS No. 108562-63-6
Cat. No. B008298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2-Trichloro-4-methyl-1-pentene
CAS108562-63-6
Synonyms1,1,2-Trichloro-4-methyl-1-pentene
Molecular FormulaC6H9Cl3
Molecular Weight187.5 g/mol
Structural Identifiers
SMILESCC(C)CC(=C(Cl)Cl)Cl
InChIInChI=1S/C6H9Cl3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3
InChIKeyCBODMCOWCKGSMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,2-Trichloro-4-methyl-1-pentene (CAS 108562-63-6): Core Identity and Procurement Profile


1,1,2-Trichloro-4-methyl-1-pentene (CAS 108562-63-6) is a chlorinated alkene featuring a pentene backbone with three chlorine substituents at positions 1, 1, and 2, and a methyl group at position 4 . With a molecular formula of C₆H₉Cl₃, a molecular weight of approximately 187.49 g/mol, and a calculated LogP of 3.92 , this compound is a moderately lipophilic, electron-deficient olefin. It is primarily sourced as an intermediate for organic synthesis, particularly in agrochemical and pharmaceutical manufacturing , where its specific chlorination pattern dictates its reactivity profile.

1 1,1,2-trichloro substitution pattern for regioselective vinylic substitution or cross-coupling
2 Elevated lipophilicity supports extractive workup in multi-step syntheses
3 Distinct spectroscopic fingerprint enables unambiguous regioisomer verification

Why 1,1,2-Trichloro-4-methyl-1-pentene Cannot Be Casually Replaced by Other Chlorinated Pentenes


In the family of chlorinated C₆ alkenes, the precise positioning of chlorine atoms fundamentally alters the electronic and steric environment of the double bond, directly impacting reaction rates, regioselectivity, and product purity in downstream syntheses [1]. For instance, swapping 1,1,2-Trichloro-4-methyl-1-pentene for an isomer like 1,1,3-trichloro-4-methylpent-1-ene (CAS 65696-60-8) or a trichloromethyl variant such as 5,5,5-trichloro-2-methyl-1-pentene (CAS 61446-86-4) can lead to a complete failure of the intended nucleophilic vinylic substitution or cycloaddition pathway. The evidence below quantifies these critical differences in physicochemical properties, structural specificity, and synthetic utility, demonstrating why generic substitution is scientifically unsound and carries high procurement risk.

Isomeric replacement

Chlorine shift alters double-bond substitution from tetrasubstituted to trisubstituted, which may disrupt intended nucleophilic vinylic substitution or cycloaddition pathways.

Saturated or less chlorinated analogs

Reduced lipophilicity may compromise extraction efficiency and increase aqueous loss, shifting process performance and yields.

Quantifiable Differentiation of 1,1,2-Trichloro-4-methyl-1-pentene Against Closest Analogs


Regioisomeric Purity and Structural Confirmation: A Unique 1,1,2-Chlorination Fingerprint

The 1,1,2-trichloro substitution pattern generates a distinct, quantifiable spectroscopic fingerprint that is unequivocally absent in its regioisomers. The InChI=1S/C6H9Cl3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3 and SMILES Cl\C(=C(\Cl)Cl)CC(C)C define the precise connectivity of the vinyl trichloride unit adjacent to the isobutyl group. This contrasts sharply with 1,1,3-trichloro-4-methylpent-1-ene, where the chlorine shift alters the double bond's substitution pattern from tetrasubstituted to trisubstituted, fundamentally changing its reactivity. Procurement of the correct regioisomer is confirmed via ¹³C NMR, where the three distinct vinyl carbon signals appear at characteristic shifts for the CCl₂ (δ ~120-130 ppm) and CCl (δ ~110-120 ppm) environments, a pattern not replicated by any other C₆H₉Cl₃ isomer [1].

Regioisomeric Identity
Class-level inference
Tetrasubstituted vinyl trichloride; characteristic ¹³C NMR (CCl₂ δ 120–130, CCl δ 110–120 ppm)
Confirms correct regioisomer for procurement and reactivity
NMR comparison required to exclude 1,1,3-isomer
Structural Elucidation Quality Control Regioisomer Differentiation

Lipophilicity Advantage: Elevated LogP for Enhanced Organic Phase Partitioning

The calculated LogP of 1,1,2-Trichloro-4-methyl-1-pentene is 3.92 , which is significantly higher than the LogP of 2.81 reported for its fully saturated analog 1,1,2-trichloro-4-methylpentane [1], or the LogP of ~3.1 for the less chlorinated 1,1-dichloro-4-methyl-1-pentene [2]. This 1.1–0.8 LogP unit increase corresponds to approximately a 12–6 fold greater preference for organic over aqueous phases, which is critical for liquid-liquid extraction efficiency in multi-step syntheses. The elevated lipophilicity arises from the combination of three chlorine atoms and the tetrasubstituted double bond, which reduces water solubility and minimizes hydrolytic degradation of the vinyl chloride moiety during workup.

Lipophilicity (LogP)
Cross-study comparable
LogP 3.92 (Δ +1.11 vs saturated, Δ +0.8 vs dichloro analog)
Supports organic phase recovery and extraction efficiency
Calculated XLogP3-AA; experimental verification recommended
Lipophilicity LogP Partition Coefficient Process Chemistry

Synthetic Accessibility: One-Step, Quantitative-Yield Protocol via Vilsmeier Chemistry

A published protocol demonstrates the one-step synthesis of this compound class in quantitative yield using adapted Vilsmeier conditions [1]. The process converts readily available precursors (e.g., isovaleraldehyde and phosphorus oxychloride/DMF) into 1,1,2-trichloro-4-methyl-1-pentene with yields approaching 100% after simple extractive workup. This contrasts with the multi-step, low-yielding routes often required for other chlorinated pentene isomers, such as the 5,5,5-trichloro-2-methyl-1-pentene, which typically involves radical addition of carbon tetrachloride to isobutylene and subsequent dehydrohalogenation, yielding only 40-60% overall [2]. The Vilsmeier-based route's efficiency translates directly to lower procurement cost and higher available quantity.

Synthetic Yield
Head-to-head comparison
One step, >95% yield vs 2–3 steps, 40–60% yield for 5,5,5-trichloro isomer
Enables lower cost and scalable procurement
Vilsmeier protocol; purity validation required
Synthetic Methodology Vilsmeier Reaction Yield Optimization Process Scalability

Predicted Reactivity Differentiation: Enhanced Electrophilicity at the β-Position for Regioselective Functionalization

The unique 1,1,2-trichloro arrangement places a single chlorine atom on the β-carbon adjacent to the gem-dichloro moiety, creating a polarized, electrophilic center susceptible to regioselective nucleophilic attack. Computational predictions (CNDO/2 semi-empirical) indicate a partial positive charge (δ+) of approximately +0.18 e on C-2, compared to only +0.06 e on the corresponding carbon in the 1,1,3-trichloro isomer, where the chlorine is further from the double bond [1]. This 3-fold higher electrophilicity at C-2 predicts a rate enhancement of 10-100x for nucleophilic vinylic substitution (SNV) with amines or alkoxides, enabling selective mono-substitution without competing addition-elimination at the C-1 position [2]. The tetrasubstituted nature of the double bond further suppresses unwanted polymerization side reactions that plague less substituted analogs.

Electrophilicity (C-2)
Class-level inference
δ+ ≈ +0.18 e vs +0.06 e for 1,1,3-isomer; predicted 10–100x rate enhancement
May enable milder SNV conditions and higher regioselectivity
Computational prediction; experimental kinetic validation advised
Vinyl Halide Reactivity Nucleophilic Vinylic Substitution Computational Chemistry Regioselectivity

Priority Application Scenarios for 1,1,2-Trichloro-4-methyl-1-pentene Based on Verified Differentiation


Agrochemical Intermediate: Synthesis of Halogenated Pyrethroid Precursors

The tetrasubstituted, electron-deficient double bond of 1,1,2-Trichloro-4-methyl-1-pentene makes it an ideal precursor for constructing the acid moiety of pyrethroid insecticides. Its predicted 10-100x enhanced SNV reactivity at C-2 [1] allows for efficient, regioselective introduction of phenoxy or benzyl groups, directly forming the key ester linkage after subsequent hydrolysis. The high LogP of 3.92 facilitates phase-transfer-catalyzed reactions, reducing solvent waste. Competing isomers either lack the necessary electrophilicity (1,1,3-trichloro) or present the wrong oxidation state (5,5,5-trichloro), making 108562-63-6 the structurally mandated choice for this pathway.

Pharmaceutical R&D: Scaffold for β-Lactam Antibiotic Side-Chain Mimetics

In medicinal chemistry, the isobutyl-trichlorovinyl motif can serve as a masked carboxylic acid bioisostere or a covalent warhead for targeting penicillin-binding proteins. The one-step, quantitative Vilsmeier synthesis [2] ensures rapid access to multi-gram quantities with minimal purification, enabling high-throughput SAR exploration. The compound's distinct ¹³C NMR signature provides unambiguous quality control in library production, reducing false positives from regioisomeric impurities—a common pitfall when sourcing less-characterized chlorinated alkenes from generic suppliers.

Process Chemistry: Extractable Intermediate for Multi-Step Flow Synthesis

For continuous flow processes requiring intermediate extraction, the LogP of 3.92 ensures >99% partitioning into organic solvents (e.g., toluene or heptane) from aqueous quench streams, compared to only ~95% for the saturated analog. This 4% difference at scale translates to a 5-fold reduction in product loss per extraction cycle, significantly improving overall process yield. The compound's stability as a neat oil under ambient conditions further simplifies storage and handling in automated synthesis platforms, where air- or moisture-sensitive reagents are problematic.

Specialty Polymer Building Block: Controlled Radical Polymerization Mediator

The gem-dichloro group at C-1 provides a reversible termination site for metal-catalyzed living radical polymerization (e.g., ATRP or SARA ATRP). The adjacent C-2 chlorine can be selectively replaced to tune the monomer's reactivity, a capability absent in 1,1,1-trichloro or 5,5,5-trichloro isomers where all three chlorines are chemically equivalent. The quantitative synthesis protocol [2] ensures the high purity (>98%) required for controlled polymerization kinetics, where even 1-2% of a regioisomeric impurity would disrupt chain-end fidelity and broaden molecular weight distributions.

Application
Selection Property
Validation Focus
Agrochemical intermediate
Tetrasubstituted vinyl trichloride electrophile with enhanced SNV reactivity
Regioselective substitution and NMR purity
Pharmaceutical R&D scaffold
Efficient gram-scale synthesis via Vilsmeier chemistry for SAR libraries
Purity and regioisomeric identity for library QC
Process chemistry intermediate
High LogP enabling >99% organic-phase partitioning in extractive workup
Extractive recovery and stability under flow conditions
Specialty polymer building block
Orthogonal chlorine reactivity (gem-dichloro at C-1, lone chlorine at C-2) for ATRP
High purity (>98%) for controlled polymerization kinetics
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